molecular formula C22H18N4O4 B11102556 2-methyl-N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-methyl-N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11102556
M. Wt: 402.4 g/mol
InChI Key: IYVSUUVTLIDEQK-OEAKJJBVSA-N
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Description

2-METHYL-N-[4-({2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a nitrophenyl group, and a hydrazino carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[4-({2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 2-methyl-N-phenylbenzamide.

    Introduction of the Hydrazino Group: The benzamide is then treated with hydrazine hydrate to introduce the hydrazino group.

    Condensation with 4-Nitrobenzaldehyde: The final step involves the condensation of the hydrazino derivative with 4-nitrobenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[4-({2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazino derivatives.

Scientific Research Applications

2-METHYL-N-[4-({2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[4-({2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazino group can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-phenylbenzamide: Lacks the nitrophenyl and hydrazino groups, making it less reactive.

    4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the benzamide and hydrazino components.

    Hydrazinobenzamide: Contains the hydrazino and benzamide groups but lacks the nitrophenyl group.

Uniqueness

2-METHYL-N-[4-({2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-methyl-N-[4-[[(E)-(4-nitrophenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H18N4O4/c1-15-4-2-3-5-20(15)22(28)24-18-10-8-17(9-11-18)21(27)25-23-14-16-6-12-19(13-7-16)26(29)30/h2-14H,1H3,(H,24,28)(H,25,27)/b23-14+

InChI Key

IYVSUUVTLIDEQK-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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